5-Benzyl-1,3-thiazol-2-amine is classified as a heterocyclic compound due to its thiazole structure, which contains both sulfur and nitrogen atoms in the ring. It is primarily synthesized in laboratory settings and has been explored for various applications in medicinal chemistry and organic synthesis. The compound's chemical formula is , and it has been cataloged in chemical databases such as PubChem under CID 691952 .
The synthesis of 5-benzyl-1,3-thiazol-2-amine typically involves the following steps:
In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Continuous flow systems are often utilized to optimize yield and minimize by-products during production .
The molecular structure of 5-benzyl-1,3-thiazol-2-amine features a five-membered thiazole ring with the following characteristics:
The compound's structural data can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods confirm the presence of functional groups and the integrity of the thiazole ring .
5-Benzyl-1,3-thiazol-2-amine can undergo several chemical reactions:
Reagents used in these reactions include:
5-Benzyl-1,3-thiazol-2-amine primarily interacts with proteins involved in cellular signaling pathways, notably:
These interactions suggest that the compound may influence various cellular processes such as cell division, gene expression, and metabolism .
5-Benzyl-1,3-thiazol-2-amine has potential applications in several scientific fields:
5-Benzyl-1,3-thiazol-2-amine is defined by the molecular formula C₁₀H₁₀N₂S, corresponding to a molecular weight of 190.26 g/mol [2] [7]. Its systematic IUPAC name, 5-benzyl-1,3-thiazol-2-amine, precisely denotes the benzyl group (-CH₂C₆H₅) attached to the fifth carbon of the thiazole ring and the amine (-NH₂) at the second carbon. Key identifiers include CAS Registry Number 121952-97-4 and PubChem CID 691952 [1] [3] [7]. The compound typically exists as a solid under ambient conditions, though detailed polymorphic or solvated forms remain underexplored in public literature.
Table 1: Fundamental Molecular Identifiers
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂S | [1] [2] |
Molecular Weight | 190.26 g/mol | [2] [7] |
CAS Registry Number | 121952-97-4 | [7] |
PubChem CID | 691952 | [1] [3] |
SMILES Notation | C1=CC=C(C=C1)CC2=CN=C(S2)N | [3] |
InChIKey | FJIMLXBJUVLMMN-UHFFFAOYSA-N | [3] |
Spectroscopic analyses provide critical insights into its structural features:
Table 2: Key Spectral Signatures
Technique | Key Signals/Values | Structural Implication |
---|---|---|
¹H NMR | δ 3.9 ppm (s, 2H, CH₂); δ 7.2–7.3 ppm (m, 5H) | Benzyl methylene and phenyl |
ESI-MS | [M+H]⁺ m/z 191.06 | Molecular ion confirmation |
Predicted CCS | 138.0 Ų ([M+H]⁺) | Molecular conformation/shape |
IR | ~3400 cm⁻¹ (N-H str.) | Primary amine presence |
Computational chemistry reveals planarity between the thiazole ring and benzyl substituent, enhancing π-conjugation and influencing electronic properties. Predicted physicochemical parameters include a logP value of ~2.71 (indicating moderate lipophilicity) and water solubility of ~0.316 mg/mL, aligning with its role as a drug discovery intermediate [2] [6]. The molecule exhibits sensitivity to photo-oxidative degradation via [4+2] Diels-Alder cycloaddition with singlet oxygen, a characteristic vulnerability of thiazole-containing systems [9].
The 2-aminothiazole scaffold emerged prominently in the early 20th century through the seminal work of organic chemists developing routes to heterocyclic systems. The foundational Hantzsch thiazole synthesis (1890s)—condensing thioureas with α-halo carbonyls—provided initial access to unsubstituted 2-aminothiazoles [4]. This methodology was later refined for C5-alkyl/aryl derivatives, setting the stage for synthesizing benzyl-substituted analogs like 5-benzyl-1,3-thiazol-2-amine. The 1940s marked a therapeutic milestone with sulfathiazole (a 2-aminothiazole sulfonamide derivative), validating this heterocycle’s medicinal relevance and stimulating derivative exploration [4].
Table 3: Historical Development Timeline of 2-Aminothiazoles
Period | Key Advancement | Impact on 5-Benzyl Derivative |
---|---|---|
1890s | Hantzsch thiazole synthesis reported | Foundation for general 2-aminothiazole access |
1930s–1940s | Robinson-Gabriel synthesis developed | Enabled 2-acylaminoketone routes to thiazoles |
1940s | Sulfathiazole enters clinical use | Validated 2-aminothiazoles as drug scaffolds |
1950s–1960s | Thiourea + α-halo ketone routes optimized | Direct pathway to C5-substituted analogs |
2000s–Present | Transition metal-catalyzed C-C bond formations adopted | Facilitated benzyl group introduction |
The specific incorporation of a benzyl group at C5 reflects deliberate efforts to modulate steric and electronic properties. Early synthetic routes relied on condensations between thiourea and α-brominated benzyl ketones (e.g., phenacyl bromides) [4] [8]. Later, adaptations like the Erlenmeyer-Prijs modification improved yields and selectivity for unsymmetrical ketone precursors. The compound’s emergence coincided with broader recognition that C5 substituents profoundly influence biological activity—benzyl groups conferred enhanced lipophilicity and steric bulk compared to simpler alkyl chains, enabling unique target interactions [4] [8].
Modern syntheses leverage green chemistry principles, such as aqueous-phase reactions or catalyst-mediated couplings, aligning with sustainable practices while accessing derivatives like 5-benzyl-1,3-thiazol-2-amine [6] [10]. Its historical trajectory exemplifies how targeted modifications of heterocyclic cores drive innovation in organic synthesis and pharmacophore design.
In synthetic chemistry, 5-benzyl-1,3-thiazol-2-amine serves as a versatile precursor due to its bifunctional reactivity:
Classical routes to this compound typically employ:
Table 4: Pharmacological Applications of Derivatives
Derivative Class | Biological Activity | Mechanism/Target | Reference |
---|---|---|---|
N-(5-R-benzylthiazol-2-yl)imidazoles | Antitumor (NCI screening) | Unspecified kinase/modulation | [8] |
Thiazolo[5,4-d]pyrimidine hybrids | Anticancer (in vitro) | Cell cycle disruption | [8] |
2-Imino-1,3-thiazolidin-4-one conjugates | Antimicrobial | Enzyme inhibition (e.g., synthases) | [10] |
Metal complexes (e.g., Pd, Pt) | Chemotherapeutic enhancement | DNA binding/protein inhibition | [8] |
Medicinal chemistry exploits this scaffold extensively due to its privileged status in drug discovery:
As a non-approved small molecule (DrugBank DB08114), its value lies predominantly as a synthetic intermediate. Research continues to explore its incorporation into multifunctional hybrids, prodrugs, and diagnostic agents, cementing its role in advancing heterocyclic chemistry and therapeutic development [2] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0